molecular formula C22H16Cl2N2O2S B12452850 N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-[(4-chlorobenzyl)sulfanyl]acetamide

N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-[(4-chlorobenzyl)sulfanyl]acetamide

Cat. No.: B12452850
M. Wt: 443.3 g/mol
InChI Key: CZJBUCIKDNAVHI-UHFFFAOYSA-N
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Description

N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-[(4-chlorobenzyl)sulfanyl]acetamide is a complex organic compound that features a benzoxazole ring, a phenyl group, and a sulfanyl acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-[(4-chlorobenzyl)sulfanyl]acetamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-[(4-chlorobenzyl)sulfanyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: Halogen atoms can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-[(4-chlorobenzyl)sulfanyl]acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-[(4-chlorobenzyl)sulfanyl]acetamide involves its interaction with specific molecular targets. The benzoxazole ring can intercalate with DNA, disrupting replication and transcription processes. The sulfanyl acetamide moiety can interact with enzymes, inhibiting their activity and leading to cell death in microbial or cancer cells .

Comparison with Similar Compounds

Similar Compounds

    Benzoxazole: A simpler compound with similar aromatic properties.

    Benzothiazole: Contains a sulfur atom instead of oxygen in the ring structure.

    Benzimidazole: Contains two nitrogen atoms in the ring structure.

Uniqueness

N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-[(4-chlorobenzyl)sulfanyl]acetamide is unique due to its combination of a benzoxazole ring, a phenyl group, and a sulfanyl acetamide moiety. This combination imparts specific chemical and biological properties that are not found in simpler benzoxazole derivatives .

Properties

Molecular Formula

C22H16Cl2N2O2S

Molecular Weight

443.3 g/mol

IUPAC Name

N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-[(4-chlorophenyl)methylsulfanyl]acetamide

InChI

InChI=1S/C22H16Cl2N2O2S/c23-16-5-1-14(2-6-16)12-29-13-21(27)25-18-8-3-15(4-9-18)22-26-19-11-17(24)7-10-20(19)28-22/h1-11H,12-13H2,(H,25,27)

InChI Key

CZJBUCIKDNAVHI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CSCC(=O)NC2=CC=C(C=C2)C3=NC4=C(O3)C=CC(=C4)Cl)Cl

Origin of Product

United States

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